molecular formula C14H21N3O2S B7352341 (3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one

(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one

Cat. No. B7352341
M. Wt: 295.40 g/mol
InChI Key: UCDPIMWTCHXTFE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes. It has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ((3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one involves the modulation of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. (this compound)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one binds to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA and resulting in the sedative, anxiolytic, and anticonvulsant effects observed.
Biochemical and Physiological Effects
(this compound)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, leading to the potentiation of GABA-mediated inhibition. Additionally, (this compound)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one has been shown to decrease the excitability of neurons, resulting in the sedative and anticonvulsant effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using ((3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological processes. However, one limitation of using (this compound)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one is its potential for non-specific effects, such as off-target binding to other receptors. This highlights the importance of using appropriate controls and validation experiments when using (this compound)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one in lab experiments.

Future Directions

For research include the development of more selective compounds and the exploration of its potential synergistic effects with other drugs or therapies.

Synthesis Methods

The synthesis method of ((3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one involves the condensation of 2-amino-5-methylthiazole and 4-(2-chloroacetyl)-1-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

((3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, (this compound)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-10-14(19)15-7-4-8-17(10)13(18)6-3-5-12-9-20-11(2)16-12/h9-10H,3-8H2,1-2H3,(H,15,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDPIMWTCHXTFE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)CCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)CCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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